molecular formula C4H4Br2ClF3 B1607633 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane CAS No. 502457-70-7

1,2-Dibromo-4-chloro-1,1,2-trifluorobutane

Cat. No. B1607633
CAS RN: 502457-70-7
M. Wt: 304.33 g/mol
InChI Key: PSZKHWSIFOQADS-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-chloro-1,1,2-trifluorobutane is a chemical compound with the molecular formula C4H4Br2ClF3 . It has a molecular weight of 304.33 .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane consists of four carbon atoms, four hydrogen atoms, two bromine atoms, one chlorine atom, and three fluorine atoms . The InChI key for this compound is PSZKHWSIFOQADS-UHFFFAOYSA-N .

Scientific Research Applications

NMR Investigations

1,2-Dibromo-4-chloro-1,1,2-trifluorobutane has been extensively studied in nuclear magnetic resonance (NMR) research. Hinton and Jaques (1975) conducted a comprehensive NMR study of the compound, obtaining all 19F, 13C, and 1H chemical shifts and determining 23 coupling constants. They investigated temperature and solvent effects on these parameters, contributing valuable data to the field of NMR spectroscopy (Hinton & Jaques, 1975).

Copolymerization Studies

The compound plays a role in the synthesis and copolymerization of fluorinated monomers. Guiot et al. (2005) explored the radical copolymerization of vinylidene fluoride with derivatives of 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane. This study provided insights into the kinetics of copolymerization and the reactivity ratios of these fluorinated compounds (Guiot et al., 2005).

Synthesis of Fluorinated Compounds

Research by Paleta et al. (2000) involved the synthesis of fluorinated butanolides and butenolides, starting from compounds including 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane. This study contributed to the understanding of nucleophilic reactions in fluorinated compounds and the development of new synthetic pathways (Paleta et al., 2000).

Photochemical Reactions and Synthesis

Dědek and Chvátal (1986) investigated the photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene, leading to the synthesis of complex fluorinated compounds. This research provided valuable information on the photochemical behavior of halogenated compounds and their potential for synthesizing new materials (Dědek & Chvátal, 1986).

Halogenated Enolates and Chemical Synthesis

Balaraman et al. (2016) focused on the synthesis of ketones and alkenes featuring a terminal bromochlorofluoromethyl group, derived from fluorinated butanes similar to 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane. Their work provided practical access to perhalogenated ketones and alkenes, expanding the scope of chemical synthesis in fluorinated chemistry (Balaraman et al., 2016).

Safety And Hazards

1,2-Dibromo-4-chloro-1,1,2-trifluorobutane is classified as an irritant . It’s important to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

1,2-dibromo-4-chloro-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2ClF3/c5-3(8,1-2-7)4(6,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZKHWSIFOQADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380809
Record name 1,2-dibromo-4-chloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-4-chloro-1,1,2-trifluorobutane

CAS RN

502457-70-7
Record name 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502457-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-4-chloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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